molecular formula C15H18O2 B7715524 2-(6-Ethoxynaphthalen-1-yl)propan-2-ol CAS No. 2181151-14-2

2-(6-Ethoxynaphthalen-1-yl)propan-2-ol

Cat. No. B7715524
CAS RN: 2181151-14-2
M. Wt: 230.30 g/mol
InChI Key: DQQCYMBJINZDPV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(6-Ethoxynaphthalen-1-yl)propan-2-ol is a chemical compound that belongs to the family of naphthalene derivatives. It is also known by the name of 6-ethoxy-2-(1-naphthyl)propan-2-ol. This chemical compound has been widely used in scientific research due to its various properties and applications.

Mechanism of Action

The mechanism of action of 2-(6-Ethoxynaphthalen-1-yl)propan-2-ol is not fully understood. However, it is believed that it acts as a chiral auxiliary by facilitating the formation of chiral products during asymmetric synthesis. It has also been shown to interact with metal ions, leading to fluorescence emission.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-(6-Ethoxynaphthalen-1-yl)propan-2-ol have not been extensively studied. However, it has been shown to have low toxicity and is not considered to be harmful to human health.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-(6-Ethoxynaphthalen-1-yl)propan-2-ol in lab experiments is its ability to act as a chiral auxiliary, leading to the formation of chiral products. However, its limitations include its high cost and limited availability.

Future Directions

There are several future directions for the use of 2-(6-Ethoxynaphthalen-1-yl)propan-2-ol in scientific research. One potential direction is the development of new synthetic methods for the production of this compound. Another direction is the exploration of its potential applications in the field of material science. Additionally, there is a need for further research to understand its mechanism of action and potential biochemical and physiological effects.

Synthesis Methods

The synthesis of 2-(6-Ethoxynaphthalen-1-yl)propan-2-ol can be achieved through different methods. One of the most common methods is the reduction of 2-(6-Ethoxynaphthalen-1-yl)propan-2-one using sodium borohydride as a reducing agent. Another method involves the reaction of 2-naphthol with ethyl bromide followed by reduction with sodium borohydride.

Scientific Research Applications

2-(6-Ethoxynaphthalen-1-yl)propan-2-ol has been extensively used in scientific research due to its various applications. It has been used as a chiral auxiliary in asymmetric synthesis. It has also been used as a starting material for the synthesis of various bioactive compounds. Furthermore, it has been used as a fluorescent probe for the detection of metal ions.

properties

IUPAC Name

2-(6-ethoxynaphthalen-1-yl)propan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18O2/c1-4-17-12-8-9-13-11(10-12)6-5-7-14(13)15(2,3)16/h5-10,16H,4H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQQCYMBJINZDPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)C(=CC=C2)C(C)(C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(6-Ethoxynaphthalen-1-yl)propan-2-ol

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